3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . By inhibiting FGFRs, the compound disrupts the activation of downstream signaling, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air and light might affect the compound’s stability and, consequently, its efficacy.
Biochemical Analysis
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between this compound and FGFRs could potentially influence these biochemical reactions .
Cellular Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Metabolic Pathways
Given its interaction with FGFRs, it could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with biological targets also enhances its potential as a therapeutic agent .
Properties
CAS No. |
1190317-92-0 |
---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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